![molecular formula C10H19NO B1457547 {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol CAS No. 1268057-08-4](/img/structure/B1457547.png)
{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol
Overview
Description
“{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, also known as PCPM, is a versatile compound that has gained increasing attention in scientific research. It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .
Molecular Structure Analysis
The molecular structure of “{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol” consists of a piperidine ring attached to a cyclopropyl group through a methylene bridge, with a hydroxyl group attached to the cyclopropyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol” include a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .Scientific Research Applications
Synthesis of Piperidine Derivatives
{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of pharmaceuticals, as piperidine is a common structural motif in many drugs . The compound can undergo reactions like hydrogenation, cyclization, and amination to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Anticancer Applications
Piperidine derivatives have shown promise in anticancer research. The structural flexibility of piperidine allows for the creation of compounds that can interact with biological targets involved in cancer progression . Modifications to the piperidine ring, such as the introduction of halogen, carboxyl, nitro, or methyl groups, can enhance the cytotoxicity against cancer cells .
Antimicrobial and Antifungal Agents
The piperidine moiety is known to impart antimicrobial and antifungal properties to compounds. As such, derivatives of {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol could be synthesized to develop new treatments for bacterial and fungal infections .
Neuropharmacological Agents
Compounds with a piperidine structure have been used to treat neurological disorders. They can serve as anti-Alzheimer’s, antipsychotic, and analgesic agents. The piperidine ring can influence the compound’s ability to cross the blood-brain barrier and interact with central nervous system targets .
Antitubercular Activity
Piperidine derivatives, including those similar to {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol , have demonstrated significant antitubercular activity. This suggests potential applications in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis.
Antioxidant Properties
Natural piperidine alkaloids, such as piperine, exhibit potent antioxidant actions. Synthetic analogs derived from {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol could potentially mimic these effects, offering therapeutic benefits against oxidative stress-related diseases .
Safety and Hazards
Future Directions
Piperidine derivatives, including “{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and show a wide variety of biological activities . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Mechanism of Action
Target of action
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary widely. For example, some piperidine derivatives have been found to exhibit anti-proliferation and anti-metastatic effects on various types of cancers . The specific interactions these compounds have with their targets can lead to a variety of changes at the molecular and cellular level.
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely. For example, some piperidine derivatives have been found to exhibit anti-proliferation and anti-metastatic effects on various types of cancers .
properties
IUPAC Name |
[1-(piperidin-1-ylmethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-10(4-5-10)8-11-6-2-1-3-7-11/h12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBKCNARWXKAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



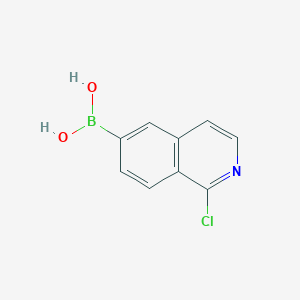

![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)

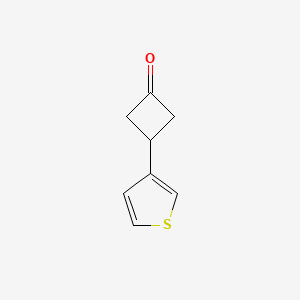
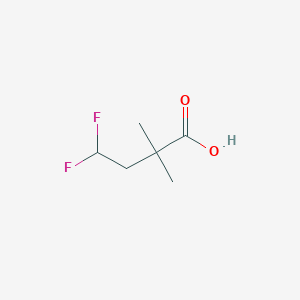
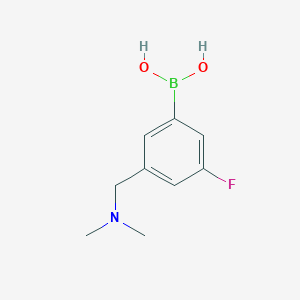
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)

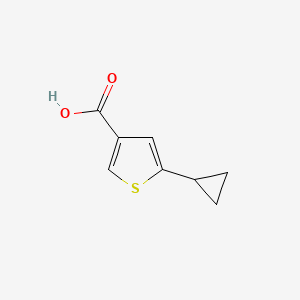
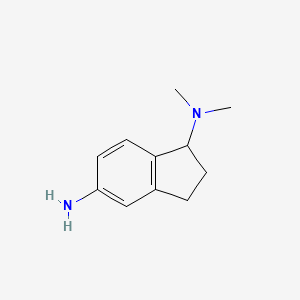
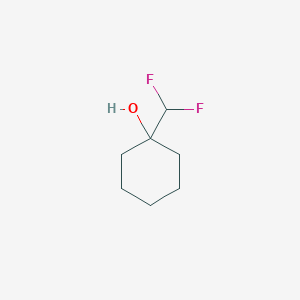
![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)